molecular formula C9H14O B1346930 2,6,6-Trimethylcyclohex-2-en-1-one CAS No. 20013-73-4

2,6,6-Trimethylcyclohex-2-en-1-one

Cat. No. B1346930
CAS RN: 20013-73-4
M. Wt: 138.21 g/mol
InChI Key: NAXZOZQQIIMORY-UHFFFAOYSA-N
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Patent
US04081482

Procedure details

30 g of acrolein (boiling point about 105° C) are added dropwise in the course of 60 minutes to 150 g of ethyl isopropyl ketone and 2 g of p-toluenesulfonic acid, under reflux. The water formed is removed. After 3 hours, the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C. The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C and is thereafter distilled under reduced pressure. 7 g of water, 3 g of acrolein, 122 g of ethyl isopropyl ketone, 22 g of 2,6,6-trimethyl-cyclohex-2-en-1-one (free from isomers) and 28 g of residue are obtained. This amounts to a yield of 57%, based on ethyl isopropyl ketone employed.
Name
acrolein
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[C:12]1([CH3:22])[CH:17]=C[C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>O>[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[CH3:4][C:3]1[C:1](=[O:2])[C:12]([CH3:22])([CH3:17])[CH2:13][CH2:14][CH:15]=1

Inputs

Step One
Name
acrolein
Quantity
30 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(=O)CC
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
is removed
DISTILLATION
Type
DISTILLATION
Details
the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C
WAIT
Type
WAIT
Details
The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
is thereafter distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
C(C)(C)C(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
Name
Type
product
Smiles
CC=1C(C(CCC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04081482

Procedure details

30 g of acrolein (boiling point about 105° C) are added dropwise in the course of 60 minutes to 150 g of ethyl isopropyl ketone and 2 g of p-toluenesulfonic acid, under reflux. The water formed is removed. After 3 hours, the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C. The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C and is thereafter distilled under reduced pressure. 7 g of water, 3 g of acrolein, 122 g of ethyl isopropyl ketone, 22 g of 2,6,6-trimethyl-cyclohex-2-en-1-one (free from isomers) and 28 g of residue are obtained. This amounts to a yield of 57%, based on ethyl isopropyl ketone employed.
Name
acrolein
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[C:12]1([CH3:22])[CH:17]=C[C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>O>[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[CH3:4][C:3]1[C:1](=[O:2])[C:12]([CH3:22])([CH3:17])[CH2:13][CH2:14][CH:15]=1

Inputs

Step One
Name
acrolein
Quantity
30 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(=O)CC
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
is removed
DISTILLATION
Type
DISTILLATION
Details
the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C
WAIT
Type
WAIT
Details
The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
is thereafter distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
C(C)(C)C(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
Name
Type
product
Smiles
CC=1C(C(CCC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.